Aprotinin - 9050-74-2

Aprotinin

Catalog Number: EVT-3571620
CAS Number: 9050-74-2
Molecular Formula: C284H432N84O79S7
Molecular Weight: 6511 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.
A single-chain polypeptide derived from bovine tissues consisting of 58 amino-acid residues. It is an inhibitor of proteolytic enzymes including CHYMOTRYPSIN; KALLIKREIN; PLASMIN; and TRYPSIN. It is used in the treatment of HEMORRHAGE associated with raised plasma concentrations of plasmin. It is also used to reduce blood loss and transfusion requirements in patients at high risk of major blood loss during and following open heart surgery with EXTRACORPOREAL CIRCULATION. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Overview

Aprotinin is a polypeptide composed of 58 amino acid residues, with a molecular weight of approximately 6512 Da. It functions primarily as a serine protease inhibitor, specifically targeting enzymes such as trypsin, chymotrypsin, and kallikrein. Aprotinin is derived from bovine lungs and has been utilized in various medical applications, particularly in surgeries to reduce bleeding by inhibiting fibrinolysis. Its ability to bind to serine proteases allows it to modulate the coagulation cascade effectively.

Source

Originally isolated from bovine lungs, aprotinin is now often produced through recombinant DNA technology using microorganisms like Escherichia coli or yeast species such as Saccharomyces cerevisiae. This biotechnological approach not only enhances yield but also addresses ethical concerns regarding animal-derived products.

Classification

Aprotinin is classified as a competitive inhibitor of serine proteases. It is categorized under the broader class of protease inhibitors and is specifically recognized for its role in managing surgical bleeding and its potential therapeutic applications in various pathological conditions.

Synthesis Analysis

Methods

The synthesis of aprotinin can be achieved through several methods, including:

  • Recombinant DNA Technology: This involves cloning the aprotinin gene and expressing it in host cells such as Escherichia coli or yeast. The gene is typically modified to include a signal peptide for secretion.
  • Classical Extraction: Aprotinin can also be isolated from natural sources through methods like fractional precipitation, gel filtration, and ion exchange chromatography.

Technical Details

In recombinant approaches, the gene encoding aprotinin is often linked to a promoter suitable for high-level expression. For example, in yeast systems, the PRB1 promoter can be utilized to drive expression. The purification process generally includes steps such as affinity chromatography followed by high-pressure liquid chromatography (HPLC) to achieve high purity levels exceeding 99% .

Molecular Structure Analysis

Structure

Aprotinin's molecular structure is characterized by its compact and stable configuration, which includes three disulfide bridges that maintain its folded state. The structure can be described as pear-shaped due to the arrangement of its amino acids.

Data

The crystal structure of aprotinin has been elucidated, revealing insights into its interactions with target enzymes and inhibitors like heparin. The structural analysis indicates multiple binding modes that facilitate its inhibitory action on serine proteases .

Chemical Reactions Analysis

Reactions

Aprotinin primarily functions through reversible binding to the active sites of serine proteases. This binding inhibits enzymatic activity, thereby preventing the breakdown of fibrin clots during surgical procedures.

Technical Details

The reaction mechanism involves the formation of a stable enzyme-inhibitor complex. Aprotinin's effectiveness can be quantified using various assays that measure its inhibitory capacity against specific proteases like trypsin and kallikrein .

Mechanism of Action

Process

Aprotinin acts by competitively inhibiting serine proteases. Upon binding to the active site of these enzymes, it prevents substrate access, effectively halting their catalytic activity. This inhibition plays a crucial role in controlling bleeding during surgeries by stabilizing blood clots.

Data

Studies have shown that aprotinin can significantly reduce blood loss in cardiac surgeries by inhibiting fibrinolysis and maintaining hemostatic balance . The precise inhibition constants for aprotinin against various proteases have been documented, demonstrating its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 6512 Da
  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Soluble in water and physiological saline.

Chemical Properties

  • Stability: Aprotinin is stable under physiological conditions but may degrade under extreme pH or temperature.
  • pH Range: Optimal activity is generally observed around neutral pH (7.0).

Relevant analyses indicate that aprotinin retains its biological activity across various formulations and storage conditions .

Applications

Scientific Uses

Aprotinin has several important applications in medicine:

  • Surgical Procedures: Widely used in cardiac surgery to minimize bleeding and reduce the need for blood transfusions.
  • Research: Utilized in biochemical assays to study protease activity due to its specific inhibitory properties.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in conditions involving excessive fibrinolysis or inflammation.
Biochemical Mechanisms of Aprotinin Action

Serine Protease Inhibition: Target Specificity and Kinetics

Aprotinin inhibits serine proteases through a canonical Laskowski mechanism: its reactive-site loop (residues 11–21) binds to the enzyme’s active cleft, forming a stable acyl-enzyme complex that prevents substrate access [8]. The catalytic triad (Asp-His-Ser) of target proteases is sterically blocked by aprotinin’s Lys15, which positions a tetrahedral intermediate that resists hydrolysis [8].

Target Affinity and Kinetics:

  • Plasmin (Ki = 0.06–4 nM): Highest affinity due to complementary electrostatic interactions.
  • Plasma kallikrein (Ki = 0.1–1 nM): Critical for kinin system regulation.
  • Trypsin (Ki = 0.06 pM): Involved in viral entry and inflammation [5] [6] [10].Low-affinity targets include thrombin (Ki = 61 µM) and factor VIIa-tissue factor complex (Ki > 10 µM), indicating negligible inhibition at pharmacological doses [10].

Table 1: Kinetic Parameters of Aprotinin Against Key Serine Proteases

Target ProteaseKi (nM)Primary Physiological Role
Plasmin0.06–4Fibrinolysis, extracellular matrix remodeling
Plasma kallikrein0.1–1Bradykinin generation, contact system activation
Trypsin0.00006Proinflammatory signaling, viral entry
Thrombin61,000Coagulation, platelet activation
TMPRSS210–100Viral spike protein priming

Kinetic studies reveal aprotinin’s biphasic inhibition: rapid initial binding (kon > 10^6 M⁻¹s⁻¹) followed by slow isomerization (koff < 0.001 s⁻¹), enabling prolonged suppression of protease activity even at sub-stoichiometric concentrations [6] [8]. This underlies its efficacy in surgical and inflammatory settings where transient protease bursts occur.

Molecular Interactions With Kallikrein-Kinin System Components

The kallikrein-kinin system (KKS) governs vasodilation, vascular permeability, and inflammation. Aprotinin disrupts KKS by inhibiting plasma kallikrein, preventing high-molecular-weight kininogen (HK) cleavage and bradykinin (BK) generation [5] [9].

Mechanistic Insights:

  • HK Proteolysis: Kallikrein cleaves HK at Lys362-Arg363, releasing BK. Aprotinin blocks this site, reducing BK by >90% in plasma models [9].
  • Receptor Effects: Uninhibited BK activates B2 receptors (constitutive), promoting edema and hypotension. Aprotinin indirectly suppresses B1 receptor (inducible) upregulation by limiting BK-induced inflammation [5].
  • Anti-angiogenic Action: Cleaved HK (HKa) inhibits endothelial migration. Aprotinin preserves intact HK, indirectly attenuating angiogenesis in tumor and inflammatory contexts [9].

Table 2: Aprotinin’s Effects on KKS Components

ComponentFunctionEffect of Aprotinin
Plasma kallikreinCleaves HK to release bradykininDirect inhibition (Ki = 0.1–1 nM)
High-MW kininogenPrecursor of bradykinin and HKaPrevents cleavage → ↓bradykinin, ↓HKa
BradykininB2 receptor agonist → vasodilationIndirect suppression (↓generation)
HKaAnti-angiogenic domainPreserves intact HK → limits HKa activity

In sepsis models, aprotinin reduces BK-dependent hypotension by 70%, confirming its central role in KKS dysregulation [9].

Modulation of Plasminogen Activation and Fibrinolysis Pathways

Aprotinin exerts antifibrinolytic effects via dual inhibition:

  • Direct Plasmin Inhibition (Ki = 0.06–4 nM): Blocks fibrin degradation and D-dimer formation [3] [10].
  • Upstream Suppression: Inhibits tissue plasminogen activator (tPA) and urokinase (uPA), reducing plasminogen-to-plasmin conversion [3] [7].

Functional Consequences:

  • Clot Stability: In plasma clot lysis assays, aprotinin (100 KIU/mL) prolongs lysis time by 300% compared to untreated controls [10].
  • Extracellular Matrix Protection: Plasmin inhibition prevents glycoprotein Ib (GPIb) cleavage on platelets and degrades laminin/collagen IV in vessel walls. Aprotinin preserves these structures, reducing microvascular leakage [7] [12].
  • Antiplatelet Effects: Plasmin induces platelet activation via PAR-1. Aprotinin blocks plasmin-mediated aggregation (IC50 = 50 KIU/mL), preserving platelet counts in hemorrhagic conditions [10].

Table 3: Aprotinin’s Antifibrinolytic Targets and Efficacy

TargetIC50 (KIU/mL)Biological EffectExperimental Evidence
Plasmin0.5–2Prevents fibrin degradation↓D-dimer by >80% in cardiac surgery [3]
tPA8–27Suppresses plasmin generationProlongs clot lysis time 3-fold [10]
uPA15–30Inhibits cell-mediated fibrinolysis↓Extracellular matrix degradation in vitro [7]
Plasmin-induced platelet activation50Preserves platelet functionBlocks PAR-1 cleavage [10]

Notably, aprotinin’s antifibrinolytic action impairs vascular network formation in tissue-engineered fibrin scaffolds by inhibiting plasmin-driven matrix remodeling [7].

Role in Attenuating Contact System Activation in Innate Immunity

The contact system (intrinsic pathway) links coagulation, inflammation, and innate immunity. Aprotinin inhibits three key proteases: factor XIIa (FXIIa), plasma kallikrein, and factor XIa (FXIa) [1] [9] [10].

Mechanisms of Immunomodulation:

  • Bradykinin Suppression: Kallikrein inhibition reduces BK, limiting neutrophil chemotaxis and endothelial activation. In COVID-19 models, aprotinin lowers pulmonary edema by 60% via this pathway [4] [6].
  • Complement Crosstalk: Kallikrein cleaves C5 to C5a, a potent anaphylatoxin. Aprotinin inhibits this conversion, reducing leukocyte infiltration in endotoxemia [1] [9].
  • NETosis Regulation: FXIIa induces neutrophil extracellular trap (NET) formation. Aprotinin decreases NETs by inhibiting FXIIa, mitigating thromboinflammation in sepsis [1] [10].

Table 4: Aprotinin’s Inhibition of Contact System Factors

FactorKi (nM)FunctionDownstream Consequences of Inhibition
Factor XIIa5–10Activates prekallikrein, complement↓Bradykinin, ↓C5a, ↓thromboinflammation
Plasma kallikrein0.1–1Generates bradykinin, activates FXII↓Edema, ↓hypotension
Factor XIa20–50Amplifies thrombin generation↓Coagulation without bleeding risk

In SARS-CoV-2 infection, aprotinin’s inhibition of TMPRSS2 (Ki = 10–100 nM) and kallikrein attenuates both viral entry and contact-system-driven cytokine release, highlighting its dual antiviral/anti-inflammatory role [4] [6].

Properties

CAS Number

9050-74-2

Product Name

Aprotinin

IUPAC Name

(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

ZPNFWUPYTFPOJU-LPYSRVMUSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.